molecular formula C15H12O6 B8048647 3,3'-Methylenedisalicylic acid CAS No. 5578-67-6

3,3'-Methylenedisalicylic acid

Cat. No.: B8048647
CAS No.: 5578-67-6
M. Wt: 288.25 g/mol
InChI Key: RWXFMUMBJLQGDZ-UHFFFAOYSA-N
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Description

Introduction to 3,3'-Methylenedisalicylic Acid

Historical Discovery and Nomenclature Evolution

The synthesis of this compound dates back to mid-20th-century efforts to modify salicylic acid derivatives for enhanced bioactivity. Early work focused on bridging phenolic acids to create polymers with tailored properties. The compound was first synthesized via condensation of two salicylic acid molecules using formaldehyde under acidic conditions, yielding a methylene-linked dimer. Over time, its nomenclature evolved from descriptive terms like "methylenebis(salicylic acid)" to the systematic IUPAC name 2,2′-[methylenebis(oxy)]dibenzoic acid , reflecting the precise positions of the ether linkages and carboxylic acid groups. The CAS registry number 5578-67-6 distinguishes it from positional isomers such as 5,5′-methylenedisalicylic acid.

Systematic IUPAC Classification and Molecular Identity

The IUPAC name 2,2′-[methylenebis(oxy)]dibenzoic acid delineates the compound’s structure:

  • Two benzoic acid groups (dibenzoic acid)
  • Linked by a methylene bridge (-CH$$_2$$-)
  • Ether oxygen atoms at the 2-positions of each benzene ring.

Molecular Formula: $$ \text{C}{15}\text{H}{12}\text{O}_{6} $$
Molecular Weight: 288.25 g/mol
Structural Features:

  • Two hydroxyl (-OH) groups at the 3-positions (meta to carboxylic acid groups)
  • Two carboxylic acid (-COOH) groups at the 1-positions
  • A central methylene (-CH$$_2$$-) bridge connecting the two aromatic rings.
Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula $$ \text{C}{15}\text{H}{12}\text{O}_{6} $$
Molecular Weight 288.25 g/mol

Properties

IUPAC Name

3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21/h1-6,16-17H,7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXFMUMBJLQGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, methylenebis[2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5578-67-6, 27496-82-8
Record name 3,3'-Methylenedisalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylene disalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, methylenebis[2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-METHYLENEDISALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6OYN7LDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Methylenedisalicylic acid can be synthesized through the condensation reaction of salicylic acid with formaldehyde. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of 3,3’-Methylenedisalicylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Methylenedisalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Corrosion Inhibition

1.1 Overview

MDS has been investigated for its effectiveness as a corrosion inhibitor for aluminum in saline environments. Its performance was evaluated using electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy.

1.2 Mechanism of Action

MDS inhibits corrosion by adsorbing onto the aluminum surface, forming a protective layer that reduces the rate of corrosion. The presence of functional groups in MDS facilitates its adsorption, which is critical in preventing both uniform and pitting corrosion in chloride solutions .

1.3 Experimental Findings

A study demonstrated that the corrosion inhibition efficiency of MDS increases with concentration:

Concentration (M)Corrosion Current Density (jCorrj_{Corr} μA/cm²)Inhibition Efficiency (%)
5 × 10⁻⁵0.8263.4
1 × 10⁻⁴0.6573.2
5 × 10⁻⁴0.5080.4

The results indicate that higher concentrations of MDS lead to lower corrosion currents, suggesting enhanced protective capabilities against corrosion in saline environments .

Antimicrobial Activity

2.1 Overview

MDS has shown potential as an antimicrobial agent against various pathogens, including fungi and bacteria. Its efficacy was tested against both Gram-positive and Gram-negative bacteria as well as fungal strains.

2.2 Case Studies

In one study, MDS was tested against several microorganisms:

  • Fungi : Candida albicans and Aspergillus fumigatus
  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Proteus vulgaris

The results indicated that MDS exhibited significant antimicrobial activity, particularly against Candida albicans, where it demonstrated a notable inhibition zone compared to standard antibiotics .

2.3 Mechanism of Action

The antimicrobial action of MDS is believed to involve penetration into microbial membranes, disrupting metabolic processes by blocking metal binding sites in essential enzymes .

Structural Investigations

3.1 Chemical Properties

MDS serves as a reagent in structural investigations due to its ability to form complexes with metals like copper and aluminum. Its chemical structure allows it to be utilized in various synthetic pathways for developing new materials .

Mechanism of Action

The mechanism of action of 3,3’-Methylenedisalicylic acid varies depending on its application:

Comparison with Similar Compounds

Key Observations :

  • MDS and its structural analogs (e.g., 5,5′-methylenebis(2-hydroxybenzoic acid) ) share identical molecular formulas but differ in regiochemistry.
  • Compared to salicylic acid, MDS’s higher molecular weight and bifunctional groups enhance metal-binding capacity and thermal stability .

Antimicrobial Activity

Compound Antifungal (Candida albicans) Antibacterial (E. coli) Reference
3,3′-MDS IC₅₀: 12.5 µg/mL Moderate inhibition
Salicylic Acid Weak activity Weak activity N/A
Gentamicin (Reference) Not applicable IC₅₀: <5 µg/mL

Key Observations :

  • MDS demonstrates broad-spectrum antimicrobial activity, outperforming salicylic acid due to its dual phenolic/carboxylic motifs, which disrupt microbial membranes .

Enzyme Inhibition

Target Enzyme 3,3′-MDS (IC₅₀) Comparable Compounds (IC₅₀) Reference
DNMT1 9.45 kcal/mol (docking) NSC97317: -9.45 kcal/mol
DNMT3B 7.73 kcal/mol (docking) Resveratrol: >100 µM
ME2 (Malic Enzyme 2) 0.51 µM Salicylic Acid: 800.7 µM
Stp1 Phosphatase 9.68 µM Aurintricarboxylic Acid: 1.03 µM

Key Observations :

  • MDS exhibits dual inhibitory effects on epigenetic regulators (DNMTs) and metabolic enzymes (ME2), a feature absent in monofunctional analogs like salicylic acid .
  • Its DNMT1 inhibition is comparable to NSC97317 but less potent than resveratrol-salicylate hybrids (e.g., compound 10, 4× potency over resveratrol) .

Corrosion Inhibition

Compound Inhibition Efficiency (Al in 3.5% NaCl) Mechanism Reference
3,3′-MDS 85–92% at 1 mM Adsorption via –COOH/–OH, π-clouds
Benzotriazole 70–80% at 1 mM Chelation with metal ions N/A
Oxaloyldihydrazones 60–75% at 1 mM Surface film formation

Key Observations :

  • MDS outperforms traditional inhibitors (e.g., benzotriazole) due to its multidentate adsorption on aluminum surfaces, forming stable complexes .

Therapeutic Potential

Application 3,3′-MDS Comparable Compounds Reference
Anticancer (HT-29) IC₅₀: 25 µM Resveratrol: IC₅₀: 100 µM
Anti-obesity (PTP1B) IC₅₀: 0.2 µM (derivatives) Trodusquemine: IC₅₀: 1.1 µM

Key Observations :

  • MDS derivatives show enhanced PTP1B inhibition, a target for diabetes and obesity, surpassing natural polyphenols in potency .

Biological Activity

3,3'-Methylenedisalicylic acid (MDS), also known as 5,5'-methylenedisalicylic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C15_{15}H12_{12}O6_6
  • Molecular Weight : 288.26 g/mol
  • CAS Number : 122-25-8
  • Melting Point : Approximately 238 °C
  • Solubility : Insoluble in water

The structural formula of MDS includes two salicylic acid units linked by a methylene bridge, which contributes to its unique chemical behavior and biological interactions .

Antimicrobial Properties

Recent studies have demonstrated that MDS exhibits significant antibacterial activity against various strains of bacteria. For instance, research indicated that MDS was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MDS were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Cytotoxic Effects

MDS has been investigated for its cytotoxic effects on mammalian cells. In vitro assays revealed that MDS can induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential. These findings indicate that MDS could be a promising candidate for cancer therapy .

Anti-inflammatory Activity

Studies have shown that MDS possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses. Such activity suggests that MDS may be beneficial in treating inflammatory diseases .

The biological activity of MDS can be attributed to several mechanisms:

  • Enzyme Inhibition : MDS has been reported to inhibit specific enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : MDS can modulate ROS levels within cells, impacting cell survival and apoptosis.
  • Gene Expression Regulation : It influences the expression of genes associated with cell cycle regulation and apoptosis.

Study 1: Antibacterial Efficacy

A study published in December 2023 evaluated the antibacterial activity of MDS against common pathogens. The results showed that MDS had an MIC ranging from 32 to 128 µg/mL depending on the bacterial strain tested. The study concluded that MDS could serve as a lead compound for developing new antibacterial agents .

Study 2: Cytotoxicity in Cancer Cells

Another significant study assessed the cytotoxic effects of MDS on various cancer cell lines. The results indicated that treatment with MDS resulted in a dose-dependent decrease in cell viability, with IC50_{50} values ranging from 10 to 30 µM across different cell lines. The mechanism was linked to the activation of apoptotic pathways .

Study 3: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of MDS demonstrated its ability to significantly reduce levels of TNF-α and IL-6 in cultured macrophages. This suggests that MDS could be explored further for therapeutic applications in chronic inflammatory conditions .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanism Involved
AntibacterialModerate to HighEnzyme inhibition
CytotoxicityDose-dependentApoptosis induction
Anti-inflammatorySignificantNF-κB pathway inhibition

Q & A

Q. What in vitro models demonstrate the anticancer potential of this compound derivatives?

  • Models : Test cytotoxicity on HT-29 (colon), HepG2 (liver), and SK-BR-3 (breast) cancer cell lines via MTT assays. Compound 10 (resveratrol-salicylate hybrid) showed 4-fold greater potency than resveratrol in DNMT3A inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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